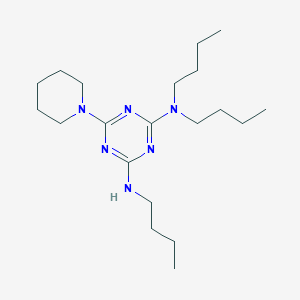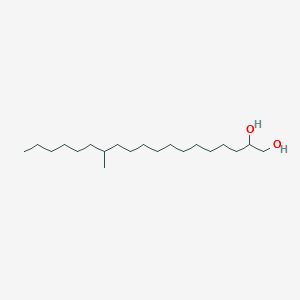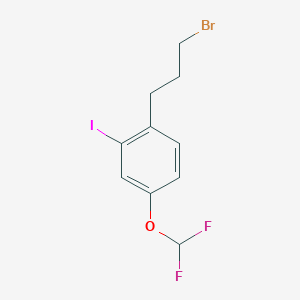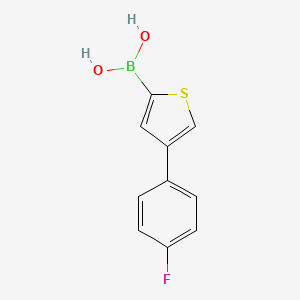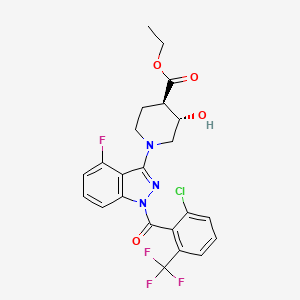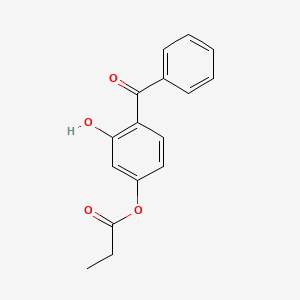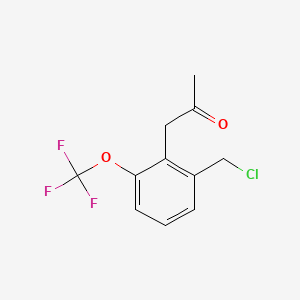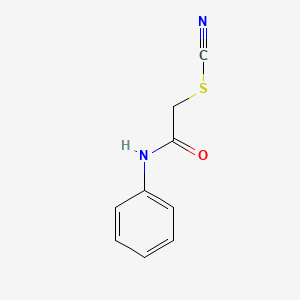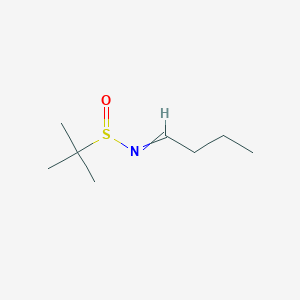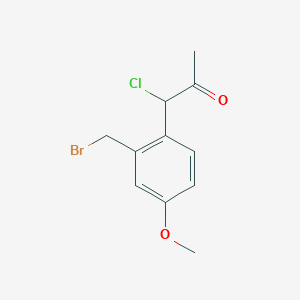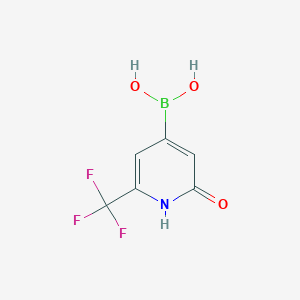
(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a hydroxy group at the 2-position and a trifluoromethyl group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For example, starting with a halogenated pyridine, a metal-halogen exchange can be performed using an organolithium or Grignard reagent, followed by the addition of a boron source such as trimethyl borate or pinacolborane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.
Protodeboronation: Common reagents include acids (e.g., HCl) or bases (e.g., NaOH) and solvents such as water or methanol.
Major Products
Aplicaciones Científicas De Investigación
(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloro-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid
Uniqueness
(2-Hydroxy-6-(trifluoromethyl)pyridin-4-yl)boronic acid is unique due to the presence of both a hydroxy group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it particularly useful in specific synthetic applications where these functionalities are advantageous .
Propiedades
Fórmula molecular |
C6H5BF3NO3 |
|---|---|
Peso molecular |
206.92 g/mol |
Nombre IUPAC |
[2-oxo-6-(trifluoromethyl)-1H-pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C6H5BF3NO3/c8-6(9,10)4-1-3(7(13)14)2-5(12)11-4/h1-2,13-14H,(H,11,12) |
Clave InChI |
DPWNSQQWRXMCAB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=O)NC(=C1)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



